molecular formula C13H14N4O B2653272 N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 2411252-04-3

N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide

Cat. No. B2653272
CAS RN: 2411252-04-3
M. Wt: 242.282
InChI Key: WDBLPXLJYNWYIP-UHFFFAOYSA-N
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Description

Compounds with similar structures to “N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide” are often used as building blocks for organic synthesis and medicinal chemistry . They can be used in the preparation of drug candidates containing hindered amine motifs .


Synthesis Analysis

While the specific synthesis process for “N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide” is not available, similar compounds are often synthesized via various methods. For instance, one method involves ring construction from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various functional groups, including amine, amide, and pyrimidine . These groups can form hydrogen bonds, contributing to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the displacement of a halogen atom by a pyridine ring nitrogen . This can lead to the formation of various intermediates, which can then undergo further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, one similar compound has a boiling point of 507.3±50.0 °C and a density of 1.254±0.06 g/cm3 .

Mechanism of Action

The mechanism of action for similar compounds can vary widely depending on their specific structure and intended use. For example, some compounds show immunosuppressive activity , while others have anti-tubercular activity .

Safety and Hazards

The safety and hazards of similar compounds can also vary. Some compounds are found to be non-toxic to human cells , while others have shown anti-angiogenic and DNA cleavage activities .

properties

IUPAC Name

N-[(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-3-12(18)15-8-10-9-17(2)16-13(10)11-6-4-5-7-14-11/h3-7,9H,1,8H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBLPXLJYNWYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=N2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide

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